Bis(2-oxopropyl) methanedisulfonate
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Overview
Description
Bis(2-oxopropyl) methanedisulfonate: is an organic compound with the molecular formula C₇H₁₂O₈S₂ and a molecular weight of 288.295 g/mol It is a derivative of methanedisulfonic acid and is characterized by the presence of two oxopropyl groups attached to a methanedisulfonate core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-oxopropyl) methanedisulfonate typically involves the reaction of methanedisulfonic acid with 2-oxopropyl derivatives. One common method includes the reaction of methanedisulfonic acid with diazoacetone under controlled conditions . The reaction is carried out in an aprotic solvent, and the product is purified through crystallization or distillation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Bis(2-oxopropyl) methanedisulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the oxopropyl groups to hydroxyl groups.
Substitution: The methanedisulfonate core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions include sulfonic acid derivatives, hydroxylated compounds, and substituted methanedisulfonates .
Scientific Research Applications
Chemistry: Bis(2-oxopropyl) methanedisulfonate is used as a reagent in organic synthesis, particularly in the formation of sulfonic acid derivatives and other functionalized compounds .
Biology: In biological research, this compound is used to study the effects of sulfonate esters on cellular processes and enzyme activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds .
Mechanism of Action
The mechanism of action of bis(2-oxopropyl) methanedisulfonate involves its ability to act as an alkylating agent. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, nucleic acids, and other cellular components . This alkylation process can disrupt normal cellular functions and has potential therapeutic applications in cancer treatment and other diseases .
Comparison with Similar Compounds
Methanedisulfonic acid: A simpler derivative with similar chemical properties.
Dialkyl (2-oxopropyl)phosphonates: Compounds with similar structural features but different functional groups.
Uniqueness: Its ability to undergo various chemical reactions and its use in diverse scientific fields highlight its versatility and importance .
Properties
CAS No. |
23248-58-0 |
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Molecular Formula |
C7H12O8S2 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
bis(2-oxopropyl) methanedisulfonate |
InChI |
InChI=1S/C7H12O8S2/c1-6(8)3-14-16(10,11)5-17(12,13)15-4-7(2)9/h3-5H2,1-2H3 |
InChI Key |
VPGXFTMNIAXUMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)COS(=O)(=O)CS(=O)(=O)OCC(=O)C |
Origin of Product |
United States |
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